molecular formula C22H26N2O B5173138 (2,5-dimethylphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]phenylmethanol

(2,5-dimethylphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]phenylmethanol

Cat. No.: B5173138
M. Wt: 334.5 g/mol
InChI Key: IAYCVHYZNXCXHF-UHFFFAOYSA-N
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Description

(2,5-dimethylphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]phenylmethanol is a complex organic compound with a unique structure that combines aromatic rings and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dimethylphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]phenylmethanol typically involves multi-step organic reactions. One common method includes the alkylation of an imidazole derivative followed by the introduction of the phenylmethanol group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium on carbon, can enhance the reaction rates and selectivity. The reaction temperature and pressure are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-dimethylphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]phenylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The aromatic rings can be hydrogenated under high pressure.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Hydrogenated aromatic rings.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,5-dimethylphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]phenylmethanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole moiety, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (2,5-dimethylphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]phenylmethanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. Additionally, the aromatic rings can participate in π-π interactions with receptor sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Triple-bonded compounds: Such as acetylene and cyanogen, which have strong triple bonds.

    2-Methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio)phenoxyacetic acid: A compound with a similar aromatic and heterocyclic structure.

Uniqueness

(2,5-dimethylphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]phenylmethanol is unique due to its combination of aromatic rings and an imidazole moiety, which provides a versatile platform for various chemical modifications and applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(2,5-dimethylphenyl)-(3-methyl-2-propan-2-ylimidazol-4-yl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-15(2)21-23-14-20(24(21)5)22(25,18-9-7-6-8-10-18)19-13-16(3)11-12-17(19)4/h6-15,25H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYCVHYZNXCXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)(C3=CN=C(N3C)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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